

# Acetildenafil-d8 CAS number and molecular formula

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## Compound of Interest

Compound Name: Acetildenafil-d8

Cat. No.: B563926

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## In-Depth Technical Guide to Acetildenafil-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Acetildenafil-d8**, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Acetildenafil. This document details its chemical properties, and primary application as an internal standard in analytical chemistry, and outlines the relevant biological signaling pathway.

## Core Compound Identification

**Acetildenafil-d8** is the isotopically labeled version of Acetildenafil, a structural analog of Sildenafil. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of Acetildenafil.

Parameter	Value	Reference
CAS Number	1189944-10-2	[1]
Molecular Formula	C25H26D8N6O3	[1]
Molecular Weight	474.63 g/mol	[1]
Appearance	Off-White Solid	[1]
Storage	2-8°C Refrigerator	[1]
Synonyms	5-[2-Ethoxy-5-[2-(4-ethyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, Hongdenafil-d8	[1]

## Analytical Applications and Data

Due to its nature as a stable isotope-labeled compound, **Acetildenafil-d8** is primarily utilized as an internal standard in the quantitative analysis of Acetildenafil in various matrices, including pharmaceutical formulations and biological samples. The following table summarizes typical analytical parameters for the detection of PDE5 inhibitors, for which **Acetildenafil-d8** would serve as an effective internal standard.

Analytical Method	Analyte	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Recovery	Reference
LC-Q-Exactive HRMS	53 PDE-5i	0.4 mg/kg	1.2 mg/kg	80-110%	<a href="#">[2]</a>
HPLC-UV	Sildenafil	0.03 µg/mL	0.1 µg/mL	99.7-104.1%	<a href="#">[3]</a>
LC-MS/MS	Vardenafil, Sildenafil, Avanafil, Tadalafil	1.63-9.81 ng/g	5.43-32.71 ng/g	Not Specified	<a href="#">[4]</a>

## Experimental Protocol: Quantitative Analysis of Acetildenafil using LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of Acetildenafil in a given sample matrix, using **Acetildenafil-d8** as an internal standard.

### 1. Sample Preparation

- Solid Samples (e.g., herbal supplements):
  - Homogenize the sample to a fine powder.
  - Accurately weigh 100 mg of the homogenized sample into a centrifuge tube.
  - Spike the sample with a known concentration of **Acetildenafil-d8** internal standard solution.
  - Add 10 mL of methanol and vortex for 5 minutes.
  - Sonicate the sample for 30 minutes.
  - Centrifuge at 4000 rpm for 10 minutes.

- Filter the supernatant through a 0.22  $\mu\text{m}$  syringe filter into an HPLC vial for analysis.
- Liquid Samples (e.g., biological fluids):
  - Pipette 1 mL of the liquid sample into a centrifuge tube.
  - Spike the sample with a known concentration of **Acetildenafil-d8** internal standard solution.
  - Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
  - Evaporate the organic layer to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

## 2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography (LC):
  - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8  $\mu\text{m}$ ).
  - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
  - Flow Rate: 0.3 mL/min.
  - Injection Volume: 5  $\mu\text{L}$ .
- Mass Spectrometry (MS):
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Analysis Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Acetildenafil: Monitor for the specific precursor to product ion transition.

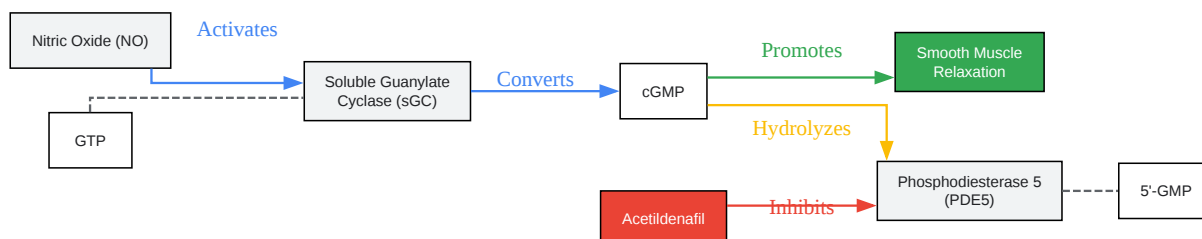
- **Acetildenafil-d8**: Monitor for the corresponding shifted precursor to product ion transition.

### 3. Data Analysis

- Construct a calibration curve by plotting the ratio of the peak area of Acetildenafil to the peak area of **Acetildenafil-d8** against the concentration of the calibration standards.
- Quantify the amount of Acetildenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Signaling Pathway

Acetildenafil, being a structural analog of Sildenafil, is a potent inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, resulting in smooth muscle relaxation and vasodilation. This is the key mechanism for its physiological effects. The signaling pathway is initiated by the release of nitric oxide (NO).

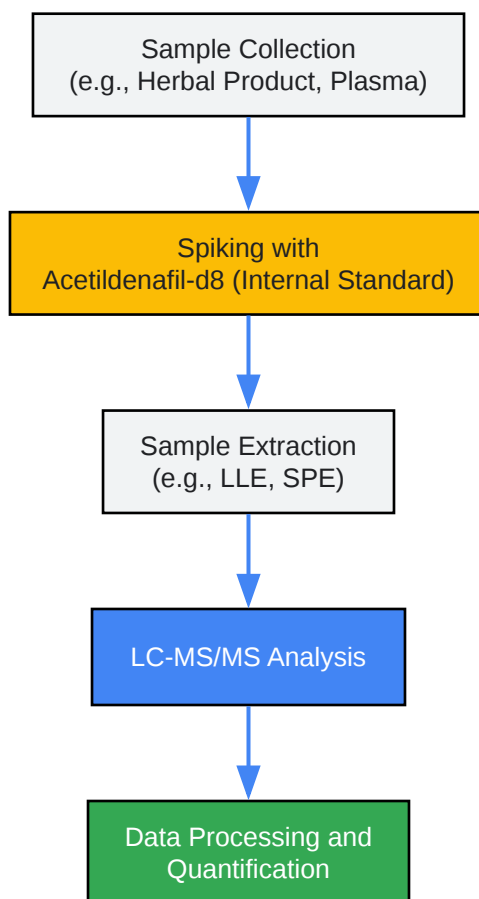


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Caption: NO/cGMP signaling pathway inhibited by Acetildenafil.

## Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantitative analysis of Acetildenafil using its deuterated analog as an internal standard.



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Caption: Workflow for Acetildenafil quantification.

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